molecular formula C6H10O8 B1196928 Glucaric acid CAS No. 87-73-0

Glucaric acid

Cat. No.: B1196928
CAS No.: 87-73-0
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-LLEIAEIESA-N
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Description

Glucaric acid, also known as saccharic acid, is a naturally occurring aldaric acid found in various fruits and vegetables. It is a derivative of glucose and has the chemical formula C₆H₁₀O₈.

Mechanism of Action

Target of Action

Glucaric acid’s primary target is the enzyme Glucarate dehydratase . This enzyme is found in organisms like Escherichia coli . The interaction between this compound and this enzyme plays a crucial role in its mechanism of action.

Mode of Action

It is known that this compound interacts with its target, glucarate dehydratase, which is involved in the metabolic processes of the organism . The interaction between this compound and its target can lead to changes in the metabolic processes of the organism.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a by-product of the glucuronic acid metabolism pathway . This pathway catalyzes the conversion of glucose to glucuronic acid, ascorbic acid, and pentoses, and also provides biosynthetic precursors to synthesize glycans . In this pathway, glucose-6-phosphate formed from glucose is isomerized into glucose-1-phosphate by phosphoglucomutase .

Pharmacokinetics

It is known that this compound is a small molecule, which suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have hepatoprotective , anti-inflammatory, cholesterol-lowering, antioxidant , and anti-carcinogenic effects. This compound improves liver detoxification by downregulating hepatocyte apoptosis, reducing glucuronide deconjugates levels, reducing ROS production, and inhibiting β-Glucuronidase enzyme that reduces re-absorption of toxins in hepatocytes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the non-genetic cell-to-cell variations and the stability of myo-inositol oxygenase (MIOX), a key enzyme in this compound production, were identified as critical factors for this compound production . Additionally, the high detection limit of the this compound biosensor was a key condition for performing high-throughput screening of this compound-efficient production strains .

Biochemical Analysis

Biochemical Properties

Glucaric acid plays a crucial role in biochemical reactions, particularly in the detoxification processes within the liver. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme β-glucuronidase, which this compound inhibits. This inhibition prevents the deconjugation of glucuronides, thereby aiding in the excretion of toxins . Additionally, this compound acts as a chelating agent, binding to metal ions such as calcium and magnesium, which enhances its role in detoxification and other biochemical processes .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to downregulate the apoptosis of hepatocytes, reduce reactive oxygen species production, and inhibit the synthesis of β-glucuronidase . These actions collectively contribute to improved liver detoxification and overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the enzyme β-glucuronidase, reducing the reabsorption of toxins in hepatocytes . Additionally, this compound’s chelating properties allow it to bind metal ions, which can influence various biochemical pathways. The compound also affects gene expression by modulating the activity of transcription factors involved in detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound can maintain its detoxifying effects over extended periods, although its efficacy may decrease with prolonged exposure to certain environmental conditions . Additionally, this compound’s ability to inhibit β-glucuronidase remains consistent over time, contributing to its sustained impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance detoxification processes without adverse effects. At high doses, this compound may exhibit toxic effects, including liver damage and disruption of normal metabolic functions . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glucuronic acid pathway. In this pathway, glucose is converted to glucuronic acid, which is then further oxidized to this compound . Enzymes such as glucose-6-phosphate dehydrogenase and uronate dehydrogenase play critical roles in these conversions. This compound also interacts with cofactors like NAD+ and NADP+, which are essential for its metabolic functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. This compound’s interaction with binding proteins can influence its localization and accumulation within tissues . This distribution is crucial for its detoxifying effects, as it ensures that this compound reaches the target sites where it can exert its biochemical actions.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in detoxification processes . Additionally, this compound may be directed to specific organelles, such as the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization ensures that this compound can effectively participate in cellular detoxification and other biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glucaric acid can be synthesized through the oxidation of glucose. One common method involves the use of nitric acid as an oxidant, which converts glucose into this compound with moderate yields . Another approach is the biocatalytic method, which employs engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae to produce this compound from glucose .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to express specific enzymes that catalyze the conversion of glucose to this compound. The fermentation broth is then subjected to purification processes, such as antisolvent crystallization and azeotropic drying, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Glucaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common reaction is the oxidation of glucose to this compound using nitric acid .

Common Reagents and Conditions

Major Products Formed

    Oxidation: The primary product is this compound itself.

    Reduction: The major products are this compound derivatives, such as glucarolactone.

    Substitution: Esterification reactions yield this compound esters.

Properties

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLZVSRJTYRBFB-LLEIAEIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859455, DTXSID501340165
Record name D-​Glucaric acid
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Record name Glucaric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000663
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

912 mg/mL
Record name Glucaric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25525-21-7, 87-73-0
Record name Glucaric acid
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Record name Saccharic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glucaric acid
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Record name Glucaric acid
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Record name Glucaric acid
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Record name Glucaric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glucaric acid
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Record name GLUCARIC ACID
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Record name Glucaric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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